(E)-1,1-dimethoxybut-2-ene

Description

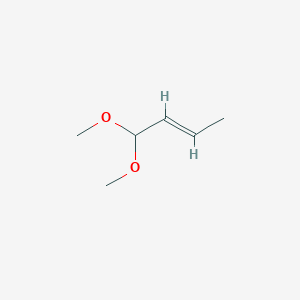

(E)-1,1-Dimethoxybut-2-ene (CAS 21962-24-3) is an acetal derivative of crotonaldehyde, with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . Its IUPAC name is 1,1-dimethoxybut-2-ene, and it is also known as crotonaldehyde dimethyl acetal. The compound features a conjugated double bond in the (E)-configuration, with two methoxy groups attached to the terminal carbon (C1). This structure confers stability to the molecule, making it useful in organic synthesis as a protecting group for carbonyl functionalities or as a precursor in cross-coupling reactions .

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,1-dimethoxybut-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-5-6(7-2)8-3/h4-6H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYRGONWBIVLEL-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21962-24-3 | |

| Record name | 2-Butene, 1,1-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021962243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-dimethoxybut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-1,1-dimethoxybut-2-ene can be synthesized through several methods. One common approach involves the reaction of 1,1-dimethoxyethane with acetylene in the presence of a strong base such as sodium amide. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, (E)-1,1-dimethoxybut-2-ene can be produced using a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1,1-dimethoxybut-2-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of (E)-1,1-dimethoxybut-2-ene can yield alkanes or alcohols, depending on the reducing agent used, such as lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alkanes or alcohols.

Substitution: Compounds with new functional groups replacing the methoxy groups.

Scientific Research Applications

(E)-1,1-dimethoxybut-2-ene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with therapeutic properties.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (E)-1,1-dimethoxybut-2-ene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond and methoxy groups are key sites for interaction with oxidizing agents. The molecular targets and pathways involved include:

Double Bond: The site for addition reactions.

Methoxy Groups: Sites for nucleophilic substitution or elimination reactions.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: (E)-1,1-Dimethoxybut-2-ene contains two methoxy groups, which enhance its polarity and stability compared to analogs like (2E)-1-ethoxybut-2-ene. The dimethylamino and ketone groups in (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one introduce basicity and electrophilicity, enabling participation in Mannich reactions or Michael additions . The azido group in (1E)-1-azido-3,3-dimethylbut-1-ene facilitates cycloaddition reactions (e.g., Huisgen cycloaddition), making it valuable in bioconjugation and material science .

Reactivity :

- The acetal group in (E)-1,1-dimethoxybut-2-ene protects carbonyl intermediates during synthesis. For example, it serves as a precursor in the synthesis of (E)-4-bromo-1,1-dimethoxybut-2-ene, a key intermediate in pharmaceutical manufacturing .

- In contrast, (2E)-1-ethoxybut-2-ene may exhibit slower reactivity in nucleophilic substitutions due to steric hindrance from the ethoxy group .

Thermodynamic and Physical Properties

- Polarity : (E)-1,1-Dimethoxybut-2-ene > (2E)-1-ethoxybut-2-ene due to the shorter, more polar methoxy groups.

- Stability : The acetal structure of (E)-1,1-dimethoxybut-2-ene resists hydrolysis under basic conditions, whereas the azido compound may decompose exothermically under heat .

Biological Activity

(E)-1,1-dimethoxybut-2-ene is a compound with notable chemical properties and potential biological activities. This article delves into its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(E)-1,1-dimethoxybut-2-ene has the molecular formula C6H12O2 and is classified as a dimethoxy-substituted alkene. Its structure features two methoxy groups attached to a butene backbone, which influences its reactivity and interaction with biological systems.

Antibacterial Activity

Research indicates that (E)-1,1-dimethoxybut-2-ene exhibits significant antibacterial properties. A study on related compounds in the dimeric pyrrole–imidazole alkaloid class revealed that similar structures can act as broad-spectrum antibacterial agents against both Gram-positive and Gram-negative bacteria. This suggests that (E)-1,1-dimethoxybut-2-ene may also possess comparable activity.

Minimum Inhibitory Concentration (MIC)

The effectiveness of a compound is often measured by its Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration required to inhibit bacterial growth. In studies involving structurally related compounds, MIC values were determined for various bacterial strains:

| Compound | Organism | MIC (μg/mL) |

|---|---|---|

| Ax A | E. coli K-12 MG1655 | 4 |

| S. aureus NCTC 8325 | 4 | |

| Ax B | E. coli K-12 MG1655 | 4 |

| S. aureus NCTC 8325 | 4 |

These results indicate strong antibacterial activity at low concentrations, suggesting that (E)-1,1-dimethoxybut-2-ene could potentially be effective in similar applications .

The mechanism by which (E)-1,1-dimethoxybut-2-ene exerts its antibacterial effects is not fully understood but may involve membrane destabilization. This hypothesis is supported by findings from related studies where compounds induced morphological changes in bacterial cells, leading to aberrant cellular structures indicative of disrupted cell division processes.

In particular, studies have shown that treatment with certain alkaloids resulted in elongated and branching forms of E. coli, which are characteristic of defects in septation—a critical process for bacterial cell division . Such changes suggest that (E)-1,1-dimethoxybut-2-ene may similarly interfere with essential cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to (E)-1,1-dimethoxybut-2-ene:

- Broad-Spectrum Antibacterial Activity : The dimeric pyrrole–imidazole alkaloids were found to have significant antibacterial properties against both hospital-acquired and community-acquired strains of Staphylococcus aureus and Escherichia coli.

- Mechanistic Insights : Research indicated that these compounds might cause secondary membrane destabilization rather than direct membrane lysis, suggesting a more complex interaction with bacterial cells than previously thought .

- Comparative Analysis : The biological activity of (E)-1,1-dimethoxybut-2-ene was compared with other known antibacterial agents, highlighting its potential as a lead compound for further development in antibiotic research.

Q & A

Q. Q1. What are the key considerations for synthesizing (E)-1,1-dimethoxybut-2-ene with high stereochemical purity?

Methodological Answer:

- Stereoselective Synthesis: Use palladium-catalyzed cross-coupling or acid-catalyzed elimination reactions, ensuring precise control of reaction conditions (e.g., temperature, solvent polarity) to favor the E-isomer. Monitor reaction progress via GC-MS or NMR to detect intermediates like 1,1-dimethoxybutane derivatives .

- Purification: Employ fractional distillation or preparative HPLC to separate stereoisomers. Validate purity using chiral chromatography or polarimetry .

Q. Q2. How can researchers characterize the electronic and steric effects of the dimethoxy group in (E)-1,1-dimethoxybut-2-ene?

Methodological Answer:

- Computational Analysis: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution and assess hyperconjugative interactions between the methoxy groups and the double bond .

- Experimental Validation: Compare IR and UV-Vis spectra with analogous compounds (e.g., 1-ethoxybut-2-ene) to identify shifts in absorption bands attributable to electron-donating methoxy groups .

Advanced Research Questions

Q. Q3. How should researchers address contradictions in reported reactivity data for (E)-1,1-dimethoxybut-2-ene in Diels-Alder reactions?

Methodological Answer:

- Systematic Review Framework: Follow COSMOS-E guidelines to conduct a meta-analysis of existing studies, categorizing variables such as solvent polarity, diene/dienophile ratios, and catalyst types .

- Contradiction Analysis: Use sensitivity testing to isolate conflicting parameters (e.g., trace moisture in solvents altering reaction pathways) and validate findings via controlled replicate experiments .

Q. Q4. What advanced techniques are suitable for probing the kinetic stability of (E)-1,1-dimethoxybut-2-ene under oxidative conditions?

Methodological Answer:

- Kinetic Studies: Employ stopped-flow spectroscopy or microcalorimetry to monitor decomposition rates in the presence of oxidizing agents (e.g., O₃, H₂O₂). Compare activation energies with computational models (e.g., Arrhenius plots derived from DFT simulations) .

- Isotopic Labeling: Use ¹³C-labeled methoxy groups to track degradation pathways via LC-MS/MS, identifying intermediates such as epoxides or carbonyl byproducts .

Q. Q5. How can researchers design experiments to resolve ambiguities in the compound’s reaction mechanisms (e.g., electrophilic vs. radical pathways)?

Methodological Answer:

- Mechanistic Probes: Introduce radical traps (e.g., TEMPO) or isotopic labeling (²H at the α-carbon) to distinguish between radical chain processes and polar mechanisms. Analyze product distributions via GC-MS .

- In situ Spectroscopy: Use EPR to detect radical intermediates or Raman spectroscopy to observe transient carbocation formation during reactions .

Data Analysis & Interpretation

Q. Q6. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies involving (E)-1,1-dimethoxybut-2-ene?

Methodological Answer:

- Dose-Response Modeling: Apply nonlinear regression (e.g., Hill equation) to EC₅₀ data. Use Akaike’s Information Criterion (AIC) to compare model fits for threshold vs. non-threshold responses .

- Uncertainty Quantification: Report confidence intervals for LC-MS/MS measurements and propagate errors using Monte Carlo simulations to ensure robustness in EC₅₀ estimates .

Q. Q7. How should researchers handle discrepancies between computational predictions and experimental observations for this compound’s thermodynamic properties?

Methodological Answer:

- Error Source Mapping: Systematically evaluate assumptions in computational models (e.g., solvent effects omitted in gas-phase DFT calculations) using COSMO-RS or explicit solvent MD simulations .

- Experimental Calibration: Cross-validate enthalpy of formation data via bomb calorimetry and compare with NIST-referenced values to identify systematic biases .

Experimental Design & Validation

Q. Q8. What protocols ensure reproducibility in synthesizing and testing (E)-1,1-dimethoxybut-2-ene derivatives for catalytic applications?

Methodological Answer:

- Standardization: Adopt EPA DSSTox protocols for reagent purity verification and reaction condition documentation (e.g., humidity-controlled environments for moisture-sensitive steps) .

- Blind Testing: Implement third-party replication of catalytic cycles (e.g., hydrogenation efficiency) to minimize observer bias and confirm turnover numbers .

Q. Q9. How can researchers optimize high-throughput screening workflows for identifying biological targets of (E)-1,1-dimethoxybut-2-ene?

Methodological Answer:

- Automated Libraries: Use fragment-based docking (e.g., AutoDock Vina) to prioritize targets, followed by SPR or ITC for binding affinity validation .

- Data Curation: Apply FAIR principles to ensure screening data (e.g., IC₅₀ values) are Findable, Accessible, Interoperable, and Reusable via platforms like ChEMBL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.